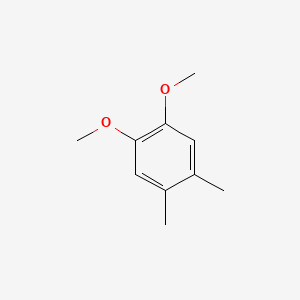

1,2-Dimethoxy-4,5-dimethylbenzene

Description

1,2-Dimethoxy-4,5-dimethylbenzene is a disubstituted benzene derivative featuring two methoxy (-OCH₃) groups at positions 1 and 2, and two methyl (-CH₃) groups at positions 4 and 3. This compound is structurally characterized by its electron-donating substituents, which significantly influence its electronic, steric, and chemical reactivity profiles. It serves as a precursor in organic synthesis, particularly in the preparation of benzothiadiazole derivatives and other heterocyclic compounds . The methoxy and methyl groups enhance solubility in non-polar solvents while directing regioselectivity in electrophilic substitution reactions.

Properties

CAS No. |

1128-57-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,2-dimethoxy-4,5-dimethylbenzene |

InChI |

InChI=1S/C10H14O2/c1-7-5-9(11-3)10(12-4)6-8(7)2/h5-6H,1-4H3 |

InChI Key |

VCFFLBDRLPCAPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,2-Dimethoxy-4,5-dimethylbenzene, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Electronic Effects: Methoxy and methyl groups in this compound enhance electron density, favoring electrophilic substitutions at unoccupied positions. In contrast, nitro derivatives (e.g., 1,2-Dimethoxy-4,5-dinitrobenzene) deactivate the ring, directing reactivity toward reduction or nucleophilic attack . Halogenated analogs (e.g., 1,2-Diiodo-4,5-dimethylbenzene) exhibit mixed electronic effects: iodine’s polarizability increases van der Waals interactions, while bromine’s electronegativity enhances oxidative stability .

Steric and Structural Impacts: Steric repulsion between substituents is pronounced in 1,2-Diiodo-4,5-dimethylbenzene, causing bond angle distortions (~3° deviation from ideal geometry) . Similar effects are minimal in the target compound due to smaller methyl groups. Methylene-bridged derivatives (e.g., 1,2-Dimethoxy-4,5-dimethylenebenzene) introduce ring strain, altering reactivity toward ring-opening reactions .

Stability and Reactivity :

- Diamine derivatives (e.g., 4,5-Dimethoxybenzene-1,2-diamine) are highly reactive but prone to oxidative degradation, limiting their utility compared to the more stable dimethyl/methoxy analog .

- Brominated compounds (e.g., 1,2-Dibromo-4,5-dimethylbenzene) require careful handling due to toxicity (H315, H319) but are valuable in Suzuki-Miyaura couplings .

Synthetic Utility: The target compound’s methoxy groups facilitate regioselective nitration or halogenation, as seen in the synthesis of benzothiadiazole emitters . Nitro derivatives serve as intermediates for amino-group installation, critical in pharmaceuticals and dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.